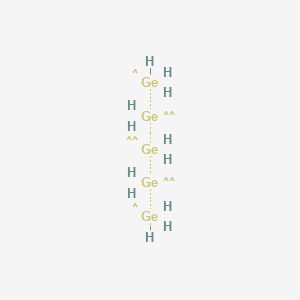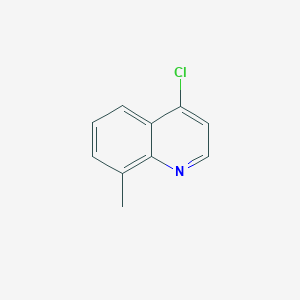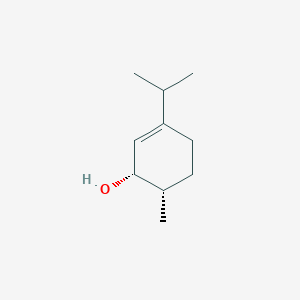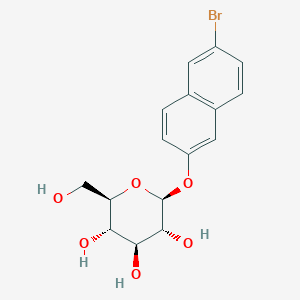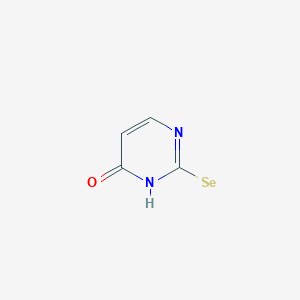
2-Selenouracil
Overview
Description
2-Selenouracil is a selenium-containing analog of uracil, a naturally occurring pyrimidine nucleobase. Selenium, a chalcogen element, replaces the oxygen atom at the second position in the uracil ring, resulting in this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Selenouracil can be synthesized through the reaction of uracil with selenium reagents. One common method involves the reaction of uracil with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction typically proceeds as follows:
Uracil+SeO2→this compound+H2O
The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Selenouracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound is prone to oxidation, especially in the presence of oxidizing agents such as hydrogen peroxide. The oxidation of this compound can lead to the formation of diselenide compounds and other selenium-containing intermediates .
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride. This reaction typically results in the formation of selenol derivatives .
Substitution: this compound can undergo substitution reactions where the selenium atom is replaced by other functional groups. For example, reaction with halogens can lead to the formation of halogenated uracil derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, reflux conditions.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogens (e.g., chlorine, bromine), organic solvents, elevated temperatures.
Major Products:
Oxidation: Diselenide compounds, selenium-containing intermediates.
Reduction: Selenol derivatives.
Substitution: Halogenated uracil derivatives.
Scientific Research Applications
2-Selenouracil has diverse applications in scientific research, including:
Chemistry:
Catalysis: this compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Biology:
Nucleic Acid Research: this compound is incorporated into synthetic nucleic acids to study the effects of selenium substitution on nucleic acid structure and function.
Enzyme Inhibition: It is investigated for its potential to inhibit enzymes that interact with uracil-containing substrates.
Medicine:
Anticancer Research: this compound and its derivatives are studied for their potential anticancer properties, as selenium compounds are known to exhibit cytotoxic effects on cancer cells.
Radiation Therapy: It is explored as a radiosensitizer to enhance the efficacy of radiation therapy in cancer treatment.
Industry:
Mechanism of Action
The mechanism of action of 2-selenouracil involves its interaction with biological molecules and pathways. Selenium, being a redox-active element, can participate in redox reactions within cells. The incorporation of this compound into nucleic acids can affect their stability and function, leading to altered gene expression and protein synthesis .
Molecular Targets and Pathways:
DNA and RNA: this compound can be incorporated into DNA and RNA, affecting their structure and function.
Enzymes: It can inhibit enzymes that interact with uracil-containing substrates, such as thymidylate synthase.
Redox Pathways: Selenium in this compound can participate in redox reactions, influencing cellular redox balance and oxidative stress responses.
Comparison with Similar Compounds
2-Thiouracil: Similar to 2-selenouracil, but with sulfur replacing the oxygen atom at the second position.
Uracil: The parent compound with oxygen at the second position.
Uniqueness of this compound:
Redox Activity: The presence of selenium imparts unique redox properties to this compound, making it more reactive in oxidation and reduction reactions.
Biological Activity: this compound exhibits distinct biological activities, such as enzyme inhibition and potential anticancer properties, due to the presence of selenium.
Properties
InChI |
InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORROJBNUAGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168258, DTXSID10900986 | |
| Record name | 2-Selenouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_32 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10900986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16724-03-1 | |
| Record name | 2-Selenouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Selenouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Selenouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


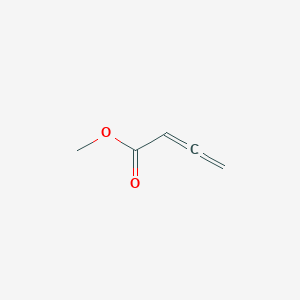
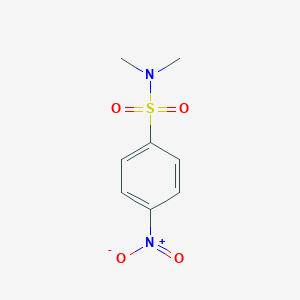
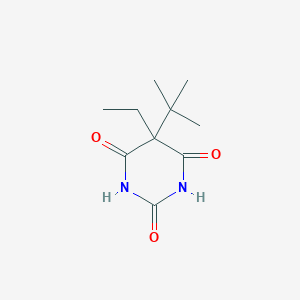
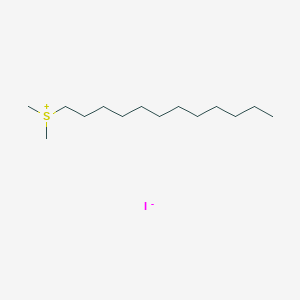
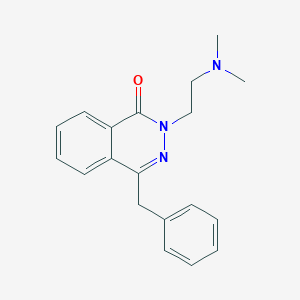
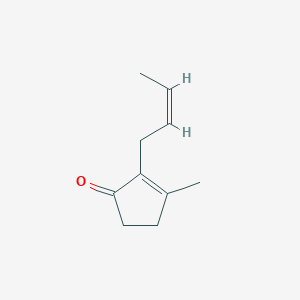
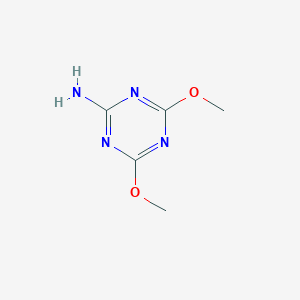
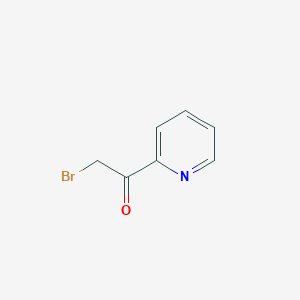
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
